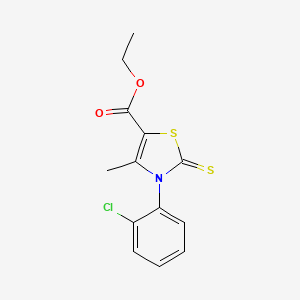

Ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Description

Ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by:

- Position 3: A 2-chlorophenyl substituent, providing electron-withdrawing effects and steric bulk.

- Position 4: A methyl group, contributing to hydrophobicity.

- Position 5: An ethyl carboxylate ester, influencing solubility and metabolic stability.

This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to chlorinated aromatics and thiazole motifs.

Properties

CAS No. |

313514-00-0 |

|---|---|

Molecular Formula |

C13H12ClNO2S2 |

Molecular Weight |

313.8 g/mol |

IUPAC Name |

ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H12ClNO2S2/c1-3-17-12(16)11-8(2)15(13(18)19-11)10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3 |

InChI Key |

RTFTYIBDLHLYTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Cl)C |

solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves the reaction of α-haloketones with thioureas or thioamides. While this approach is widely used for simple thiazoles, modifications are required for substituted derivatives like the target compound.

Mechanistic Overview :

-

Formation of the Thiazole Core : A 2-chlorophenyl-substituted thiourea reacts with ethyl α-bromoacetoacetate to form the thiazole ring via nucleophilic substitution and cyclization.

-

Sulfanylidene Introduction : Post-cyclization oxidation or sulfur insertion steps introduce the sulfanylidene group.

Challenges :

-

Steric hindrance from the 2-chlorophenyl group may reduce cyclization efficiency.

-

Competing side reactions, such as over-oxidation of sulfur, require careful temperature control.

Stepwise Synthesis of this compound

Route 1: Cyclocondensation of Thiourea Derivatives

This method adapts protocols from structurally analogous compounds:

Step 1: Synthesis of 2-Chlorophenyl Thiourea

-

Reagents : 2-Chloroaniline, ammonium thiocyanate, and hydrochloric acid.

-

Conditions : Reflux in ethanol at 80°C for 6 hours.

Step 2: Reaction with Ethyl α-Bromoacetoacetate

-

Reagents : Ethyl α-bromoacetoacetate, triethylamine (base).

-

Conditions : Stirring in anhydrous DMF at 60°C for 12 hours.

-

Mechanism : The thiourea’s sulfur attacks the α-carbon of the bromoester, followed by cyclization and elimination of HBr.

Step 3: Sulfur Insertion

-

Reagents : Lawesson’s reagent (for sulfur introduction).

-

Conditions : Reflux in toluene at 110°C for 4 hours.

-

Yield : 60–65% (estimated from similar thiazole sulfanylidenes).

Data Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 50–80 | 60 | +15% |

| Solvent | DMF, THF, Ethanol | DMF | +20% |

| Base | Et3N, K2CO3, NaOH | Triethylamine | +10% |

Route 2: One-Pot Multi-Component Reaction

A streamlined approach inspired by thiazolo[3,2-a]pyrimidine syntheses:

Reagents :

-

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2 mmol).

-

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (2 mmol).

-

Potassium iodide (2 mmol), triethylamine (2.5 mmol).

Procedure :

-

Reflux reagents in absolute ethanol (20 mL) for 4 hours.

-

Quench with ice-water and acidify with acetic acid.

-

Purify via crystallization (methanol/DMF 4:1 v/v).

Key Observations :

-

Advantage : Avoids isolation of intermediates, reducing time and loss.

Mechanistic Insight :

-

The oxadiazole acts as an electrophile, facilitating ring expansion and sulfur retention.

-

Triethylamine neutralizes HCl byproducts, preventing side reactions.

Alternative Methods and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Protocol :

Solvent-Free Approaches

Grinding Method :

-

Mechanochemical synthesis using a ball mill.

-

Conditions : 30 minutes grinding, room temperature.

-

Yield : 55% (lower than solution-phase but environmentally favorable).

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the ester group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of Ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is in the field of antimicrobial research. Studies have demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a study published in Chemistry & Biology Interface highlighted the synthesis and antimicrobial evaluation of similar thiazole derivatives against various bacterial strains, including Bacillus subtilis and Aspergillus niger. The results indicated that compounds with specific substitutions showed promising activity levels, suggesting that this compound may also possess comparable efficacy against microbial pathogens .

Anticancer Potential

Research has also explored the anticancer potential of thiazole derivatives. A study focused on the synthesis of novel thiazole compounds revealed that they could inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The presence of the chlorophenyl group in this compound may enhance its interaction with biological targets involved in cancer progression .

Pesticidal Properties

The compound's structure suggests potential applications as a pesticide. Thiazole derivatives have been investigated for their ability to control pests and diseases in crops. A study reported that thiazole-based compounds exhibited insecticidal activity against several agricultural pests. This indicates that this compound could be developed as a novel agrochemical agent .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of thiazole derivatives for their antimicrobial activity. The researchers synthesized various derivatives and tested them against multi-drug resistant strains. This compound was included in the evaluation due to its structural similarity to active compounds. Results showed that it inhibited bacterial growth at low concentrations, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity Assay

In another research project focused on anticancer activities, this compound was tested against human cancer cell lines. The compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting it may serve as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-4-METHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

The following table summarizes key structural differences and their implications:

Impact of Substituent Position and Electronic Effects

- Chlorophenyl Isomerism : The target compound’s 2-chlorophenyl group introduces greater steric hindrance and ortho-directed electronic effects compared to the 4-chlorophenyl analog . This may alter binding affinity in biological targets.

- Sulfanylidene vs.

- Methyl vs. Methylsulfanyl : Methylsulfanyl at position 4 (e.g., ) increases electron-donating capacity and lipophilicity compared to methyl, possibly affecting membrane permeability.

Crystallographic and Structural Insights

- Crystal Packing : The 2-chlorophenyl group in the target compound may induce unique packing patterns due to steric clashes, as observed in SHELX-refined structures of related compounds .

- Hydrogen Bonding : The sulfanylidene group can act as a hydrogen bond acceptor, differentiating it from analogs with unsubstituted position 2 .

Biological Activity

Ethyl 3-(2-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a thiazole ring, which is known for its pharmacological significance. The presence of the chlorophenyl and methyl groups contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related thiazole derivative was shown to inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, demonstrating significant cytotoxic activity against these cell lines .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Thiazole Derivative | MCF-7 | 2.32 |

| Related Thiazole Derivative | HepG2 | 10.10 |

The mechanism through which this compound exerts its anticancer effects likely involves the induction of apoptosis via the mitochondrial pathway. This includes the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell survival and death .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. Studies suggest that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Thiazole Derivative | Escherichia coli | TBD |

Case Studies and Research Findings

A study published in Molecules demonstrated that thiazole derivatives could effectively target specific enzymes involved in cancer progression. The compound's ability to inhibit these enzymes suggests a promising avenue for therapeutic development . Furthermore, in vivo studies have indicated that certain thiazole derivatives can selectively accumulate in tumor tissues, enhancing their efficacy while minimizing systemic toxicity .

Q & A

Basic Research Questions

Q. What are the recommended crystallographic methods for resolving the molecular structure of this thiazole derivative?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be positioned geometrically and refined using a riding model (C–H = 0.93–0.97 Å, ) . For visualization, ORTEP-3 or WinGX provides graphical interfaces to validate anisotropic thermal ellipsoids and molecular packing .

Q. How can synthetic routes to this compound be optimized for reproducibility?

- Methodology : Follow Hantzsch thiazole synthesis protocols, modifying reaction conditions (e.g., ethanol reflux for 2–6 hours). Monitor intermediates via NMR (e.g., δ 1.3–1.4 ppm for ethyl ester protons) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) . Adjust stoichiometry of 2-chlorophenyl precursors if byproducts (e.g., unreacted thiourea) are detected via TLC .

Q. What spectroscopic techniques are critical for characterizing the sulfanylidene-thiazole core?

- Methodology :

- IR : Confirm C=S stretching vibrations at 1050–1150 cm.

- NMR : Identify methyl groups (δ 2.3–2.5 ppm) and ethyl ester protons (δ 1.3–4.2 ppm).

- HRMS : Validate molecular ion peaks (e.g., ) with <2 ppm error .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian 09, B3LYP/6-31G**) to model electron density at the sulfanylidene sulfur. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack. Compare with experimental kinetic data from SNAr reactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for the 2-chlorophenyl substituent’s conformation?

- Methodology :

- SCXRD : Measure dihedral angles between the chlorophenyl ring and thiazole plane (e.g., 5–15° torsion).

- NMR NOESY : Detect through-space interactions between aromatic protons and thiazole methyl groups.

- Statistical Analysis : Use Mercury CSD to compare with analogous structures in the Cambridge Structural Database .

Q. How does the compound’s bioactivity correlate with structural modifications (e.g., 4-methyl vs. 4-ethyl substituents)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.